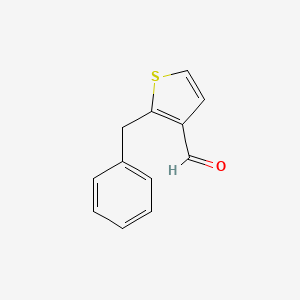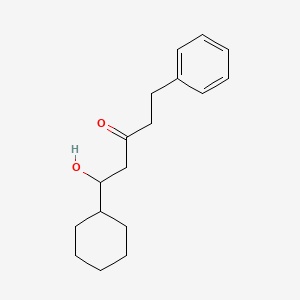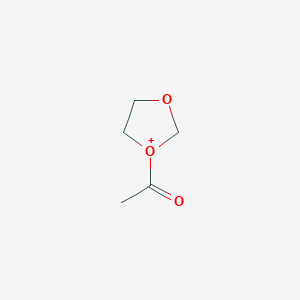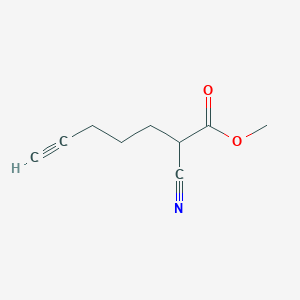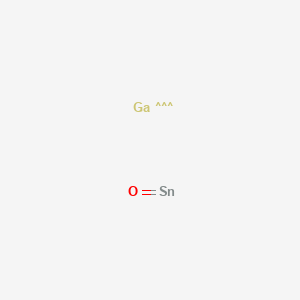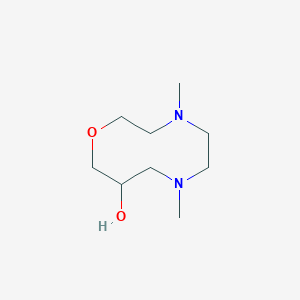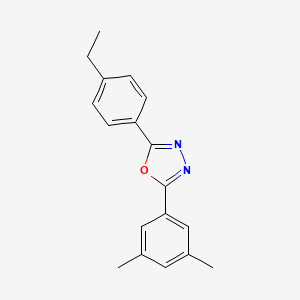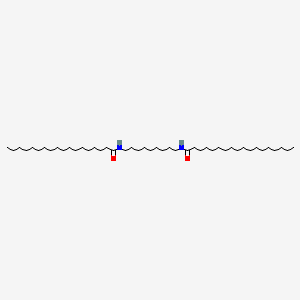
N,N'-(Nonane-1,9-diyl)dioctadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Nonane-1,9-diyl)dioctadecanamide is a chemical compound that belongs to the class of organic compounds known as fatty acid amides. These compounds are characterized by the presence of an amide group attached to a long-chain fatty acid. N,N’-(Nonane-1,9-diyl)dioctadecanamide is particularly interesting due to its unique structure, which includes a nonane backbone with dioctadecanamide groups at both ends.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Nonane-1,9-diyl)dioctadecanamide typically involves the reaction of nonane-1,9-diamine with octadecanoic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. This can be achieved through the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of N,N’-(Nonane-1,9-diyl)dioctadecanamide may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial processes.
化学反応の分析
Types of Reactions
N,N’-(Nonane-1,9-diyl)dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
N,N’-(Nonane-1,9-diyl)dioctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of fatty acid amides with biological membranes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and surfactants.
作用機序
The mechanism by which N,N’-(Nonane-1,9-diyl)dioctadecanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
1,9-Nonanediol: A related compound with hydroxyl groups instead of amide groups.
1,9-Nonanediamine: Similar backbone but with amine groups instead of amide groups.
1,9-Nonanediol diacrylate: Contains acrylate groups instead of amide groups.
Uniqueness
N,N’-(Nonane-1,9-diyl)dioctadecanamide is unique due to its specific combination of a nonane backbone with dioctadecanamide groups. This structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
135806-49-4 |
|---|---|
分子式 |
C45H90N2O2 |
分子量 |
691.2 g/mol |
IUPAC名 |
N-[9-(octadecanoylamino)nonyl]octadecanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32-36-40-44(48)46-42-38-34-30-27-31-35-39-43-47-45(49)41-37-33-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
InChIキー |
CKXBPMNFWYXPIS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


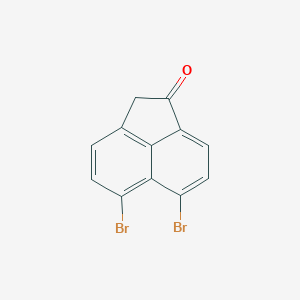

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)


